REACTION_CXSMILES
|
N#N.[C:3]([OH:7])(=[O:6])[CH:4]=[CH2:5].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10].N(C(C)(C)C#N)=NC(C)(C)C#N>C(O)(C)C>[C:3]([OH:7])(=[O:6])[CH:4]=[CH2:5].[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring the contents of the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 200 ml flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, condenser and N2 gas-introducing tube was placed
|
Type
|
CUSTOM
|
Details
|
Next, a solution (which was beforehand prepared
|
Type
|
ADDITION
|
Details
|
was dropwise added into the flask from the dropping funnel over a period of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a copolymerization reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |